molecular formula C21H18O3 B11389153 3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11389153
M. Wt: 318.4 g/mol
InChI Key: BSCGGVHJDFCQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring furocoumarin. Psoralen derivatives are characterized by a fused furanocoumarin core, which is central to their biological activities, including photochemotherapy and enzyme inhibition . The target compound features a tert-butyl group at position 3 and a phenyl group at position 5, distinguishing it from simpler furocoumarins. These substituents likely enhance steric bulk and modulate electronic properties, influencing its pharmacological profile and binding interactions with biological targets such as cytochrome P450 enzymes (e.g., CYP3A4) .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-tert-butyl-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-21(2,3)17-12-23-18-11-19-15(9-16(17)18)14(10-20(22)24-19)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

BSCGGVHJDFCQBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=C1C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of a base such as sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological targets at the molecular level. For instance, in photochemotherapy, the compound intercalates into DNA and, upon activation by ultraviolet light, forms covalent bonds with the DNA, leading to cross-linking and inhibition of DNA replication . This mechanism is particularly useful in treating rapidly proliferating cells, such as those found in certain skin disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of furocoumarins are highly dependent on substituent patterns. Below is a comparison of 3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one with structurally related analogs:

Compound Name Substituents Molecular Formula Key Activities/Findings Reference
This compound 3-tert-butyl, 5-phenyl C₂₂H₂₀O₃ Potential CYP3A4 inhibition; enhanced steric bulk may improve target selectivity
Psoralen (parent compound) None C₁₁H₆O₃ Base structure for furocoumarins; UV-activated DNA crosslinking
Methoxsalen (9-methoxy derivative) 9-methoxy C₁₂H₈O₄ Phototherapy for vitiligo/psoriasis; lower steric hindrance than tert-butyl derivatives
5-Methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 3-phenyl, 5-methyl C₁₈H₁₂O₃ Intermediate in anti-vitiligo drug synthesis; methyl group improves metabolic stability
3-(4-Chlorophenyl)-5-propyl derivative 3-(4-chlorophenyl), 5-propyl C₂₀H₁₅ClO₃ Increased lipophilicity; potential anticancer activity
6-Benzyl-3-tert-butyl-5-methyl derivative 3-tert-butyl, 5-methyl, 6-benzyl C₂₃H₂₂O₃ Enhanced CYP3A4 binding via π-stacking with F304 residue

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility :
    The tert-butyl group increases hydrophobicity (predicted logP ~5–6) compared to methoxsalen (logP ~2.5) . This may improve tissue penetration but reduce aqueous solubility.
  • Synthetic Accessibility : The target compound requires multi-step synthesis involving Pechmann condensation and etherification, similar to other 3,5-disubstituted furocoumarins .

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